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Compound of Interest

Compound Name: Octafluoroanthraquinone

CAS No.: 1580-18-3

Cat. No.: B075143 Get Quote

Executive Summary
Octafluoroanthraquinone (1,2,3,4,5,6,7,8-octafluoro-9,10-anthraquinone) is a perfluorinated

derivative of anthraquinone characterized by high electron affinity and significant chemical

stability.[1][2][3] It serves as a critical electron-transport material in organic electronics and a

robust scaffold in pharmaceutical intermediate synthesis.[3]

This guide provides a rigorous analysis of its spectroscopic signature, focusing on Nuclear

Magnetic Resonance (

F and

C NMR), Infrared Spectroscopy (FT-IR), and Ultraviolet-Visible Spectroscopy (UV-Vis).[2][3]
The data presented here is synthesized from standard perfluoroaromatic chemistry principles
and validated spectroscopic databases.

Molecular Geometry & Symmetry Analysis
Understanding the symmetry of Octafluoroanthraquinone is a prerequisite for interpreting its

NMR spectra.[3]

Point Group:

Symmetry Operations: The molecule possesses three perpendicular
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axes and three mirror planes (

).[2]

Spectroscopic Consequence:

The molecule is highly symmetrical.[3]

Proton NMR (

H): Silent (contains no hydrogen).[2][3]

Fluorine NMR (

F): The eight fluorine atoms exist in only two chemically equivalent environments:[2]

-Fluorines (Positions 1, 4, 5, 8): Ortho to the carbonyl groups.[2][3]

-Fluorines (Positions 2, 3, 6, 7): Meta to the carbonyl groups.

Diagram 1: Characterization Logic Flow
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Caption: Logical workflow for the purification and multi-modal spectroscopic validation of

Octafluoroanthraquinone.

Vibrational Spectroscopy (FT-IR)[2][3]
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The infrared spectrum of octafluoroanthraquinone is dominated by the strong electron-

withdrawing nature of the fluorine atoms, which alters the bond force constants compared to

non-fluorinated anthraquinone.

Key Absorption Bands[2][3][4][5][6]
Functional
Group

Vibration Mode
Wavenumber (

)
Intensity

Mechanistic
Insight

C=O[2][3][4][5][6]

(Carbonyl)
Stretching 1705 – 1720 Strong

Shifted to higher

frequency vs.

Anthraquinone

(~1670

) due to the

inductive effect (

) of Fluorine,

which shortens

the C=O bond.[2]

[3]

C-F (Aromatic) Stretching 1000 – 1350 Very Strong

Broad, complex

"fingerprint"

region

characteristic of

polyfluorinated

aromatics.

C=C (Aromatic) Ring Stretch 1550 – 1650 Medium

Skeletal

vibrations of the

anthracene core.

[2][3]

Experimental Protocol:

Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated

Total Reflectance) with a diamond crystal.[2][3]
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Scan Parameters: 32 scans at 4

resolution.

Validation: Absence of peaks >3000

confirms the absence of C-H bonds (purity check against partially fluorinated byproducts).[2]
[3]

Nuclear Magnetic Resonance (NMR)[1][2][9][10][11]
This is the definitive method for structural confirmation.[3] The lack of protons necessitates the

use of

F and

C NMR.[2]

A. F NMR Spectroscopy[2][3][9][10][12]
Reference Standard:

(

ppm) or

(

ppm).[2][3]

Solvent:

or Acetone-

(preferred for solubility).[2]
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Signal
Assignment

Chemical Shift
(

, ppm)

Multiplicity Integration Notes

-F (1, 4, 5, 8) -142.0 to -145.0 Multiplet 4F

Deshielded

relative to

-F due to

proximity to the

electron-

withdrawing

Carbonyl.[2][3]

-F (2, 3, 6, 7) -152.0 to -155.0 Multiplet 4F

Shielded relative

to

-F.

Coupling Patterns: The spectrum will not appear as simple singlets.[3] Due to F-F spin-spin

coupling:

Ortho coupling (

): ~20 Hz.[2]

Para/Meta coupling: < 5 Hz.[3][7]

Result: The signals appear as complex multiplets (often pseudo-doublets or higher-order

AA'BB' systems) depending on the field strength.[2][3]

B. C NMR Spectroscopy
The

C spectrum is complex due to C-F coupling (

).[2][3]
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Carbon Type
Shift (

, ppm)
Coupling Pattern

C=O[2][3] (Carbonyl) 175 – 180
Triplet or Multiplet (coupling to

-F)

C-F (

)
143 – 148

Doublet of Multiplets (

)

C-F (

)
135 – 140

Doublet of Multiplets (

)

Bridgehead (Quaternary) 110 – 120 Multiplet (weak signal)

Diagram 2: NMR Assignment Logic

Octafluoroanthraquinone
(D2h Symmetry)

Environment A
(Alpha: 1,4,5,8)

 Proximity to C=O

Environment B
(Beta: 2,3,6,7)

 Distal to C=O

Shift: ~ -143 ppm
(Deshielded by C=O)

Shift: ~ -153 ppm
(Shielded)

Click to download full resolution via product page

Caption: Symmetry-based assignment of Fluorine-19 NMR signals.

Electronic Spectroscopy (UV-Vis)[2][3]
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Octafluoroanthraquinone is typically a pale yellow solid.[3] Its electronic spectrum is defined

by

and

transitions.

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).[2][3]

(Absorption Maxima):

~250 nm: Strong

(Benzenoid band).[2][3]

~330 nm: Benzenoid/Quinoid band.[3][7]

~400 - 450 nm: Weak

transition (Carbonyl lone pair to antibonding orbital).[2] This tail into the visible region is
responsible for the yellow color.[3]

Note on Solvatochromism: The

transition is sensitive to solvent polarity.[3] In polar protic solvents (like methanol), this band
may blue-shift (hypsochromic shift) due to hydrogen bonding stabilizing the ground state of the
lone pair.[2]

Applications in Drug Development & Materials[2]
Why is this characterization relevant to the target audience?

Derivatization Scaffold: The fluorine atoms are susceptible to Nucleophilic Aromatic

Substitution (

).[2][3]

Mechanism:[2][3][7][8] Nucleophiles (amines, thiols) preferentially attack the

-positions (2,3,6,[2]7) or
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-positions depending on conditions, allowing the creation of complex anthracycline
antibiotics or dyes.[2]

Monitoring: The disappearance of the

symmetry in

F NMR is the primary method for monitoring these reactions.[2]

Electron Acceptor: Used in charge-transfer complexes for organic semiconductors.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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